PF-04217903 is a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK) [ [], [] ]. c-Met, also known as the hepatocyte growth factor receptor (HGFR), plays a crucial role in various cellular processes, including cell growth, proliferation, survival, motility, and invasion [ [], [], [] ]. Dysregulation of the c-Met pathway is implicated in the development and progression of numerous human cancers, making it an attractive target for anticancer therapies [ [], [], [], [] ].
PF-04217903 exhibits exceptional selectivity for c-Met over a broad range of other kinases, making it one of the most selective c-Met inhibitors reported [ [], [] ]. This high selectivity is attributed to its unique binding mode within the c-Met kinase domain [ [], [] ]. PF-04217903 has been investigated in preclinical studies and clinical trials for its potential in treating various cancers, including gastric cancer, non-small cell lung cancer (NSCLC), and others [ [], [], [], [], [], [] ].
PF-04217903 is classified as a small-molecule inhibitor targeting the c-Met pathway, which is often implicated in tumor growth and metastasis. Its development was part of efforts to create targeted therapies for cancers characterized by c-Met overexpression or activation due to mutations or gene amplification. The compound has been studied in various preclinical models, demonstrating its potential as a therapeutic agent in oncology .
The synthesis of PF-04217903 involves several key steps, primarily utilizing advanced organic synthesis techniques. The initial synthetic route includes the preparation of intermediates through methods such as Suzuki coupling and asymmetric hydrogen transfer.
The molecular structure of PF-04217903 has been elucidated through X-ray crystallography, revealing important interactions within the c-Met active site.
PF-04217903 undergoes specific chemical reactions primarily related to its interaction with the c-Met receptor:
PF-04217903 exerts its pharmacological effects primarily through inhibition of c-Met signaling pathways:
PF-04217903 exhibits several notable physical and chemical properties:
PF-04217903 has significant implications in both research and clinical settings:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3